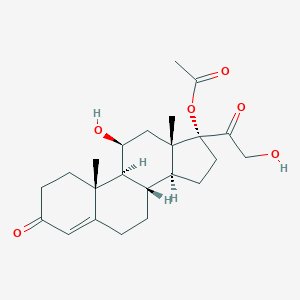

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate

描述

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H32O6 and its molecular weight is 404.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Hydrocortisone 17-Acetate, also known as 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

Hydrocortisone 17-Acetate interacts with its target by binding to the glucocorticoid receptor . This binding leads to downstream effects such as the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, while promoting anti-inflammatory genes .

Biochemical Pathways

The action of Hydrocortisone 17-Acetate affects various biochemical pathways. It inhibits the synthesis of 17-hydroxyprogesterone (17-OHP), a biomarker in pediatric patients with Congenital Adrenal Hyperplasia (CAH) . The compound’s action also involves the microbial biotransformation of fluorinated drugs .

Pharmacokinetics

Hydrocortisone 17-Acetate exhibits a wide therapeutic index and a moderate duration of action . Its pharmacokinetics can vary significantly from patient to patient . For example, oral hydrocortisone at a dose of 0.2-0.3mg/kg/day reached a mean C max of 32.69nmol/L with a mean AUC of 90.63h*nmol/L .

Result of Action

The molecular and cellular effects of Hydrocortisone 17-Acetate’s action are primarily anti-inflammatory. It calms down the body’s immune response, reducing pain, itching, and swelling (inflammation) . It is used to treat many immune and allergic disorders, such as arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn’s disease .

Action Environment

The action, efficacy, and stability of Hydrocortisone 17-Acetate can be influenced by various environmental factors. The acetate group in the compound helps protect the hydrocortisone molecule from being broken down by enzymes in the body, prolonging the duration of action of hydrocortisone and allowing it to be absorbed more easily .

生化分析

Biochemical Properties

Hydrocortisone 17-Acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that, upon binding with hydrocortisone 17-acetate, translocates to the cell nucleus and binds to glucocorticoid response elements (GREs) in the promoter region of target genes . This interaction leads to the regulation of gene expression, influencing various physiological processes such as inflammation and immune response .

Cellular Effects

Hydrocortisone 17-Acetate exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, hydrocortisone 17-acetate binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus . This complex then binds to GREs, leading to the transcriptional activation or repression of specific genes involved in inflammatory and immune responses . Additionally, hydrocortisone 17-acetate inhibits the activity of phospholipase A2 and NF-kappa B, reducing the production of pro-inflammatory mediators .

Molecular Mechanism

The molecular mechanism of hydrocortisone 17-Acetate involves its binding to the cytosolic glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with GREs in the promoter regions of target genes . This interaction modulates the transcription of genes involved in various physiological processes, including inflammation, immune response, and metabolism . Hydrocortisone 17-acetate also inhibits the activity of enzymes such as phospholipase A2, leading to a decrease in the production of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydrocortisone 17-Acetate change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that hydrocortisone 17-acetate is relatively stable, allowing for sustained biological activity . Prolonged exposure to hydrocortisone 17-acetate can lead to changes in cellular function, including alterations in gene expression and metabolic processes . These temporal effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of hydrocortisone 17-Acetate vary with different dosages in animal models. At lower doses, hydrocortisone 17-acetate effectively reduces inflammation and modulates immune responses . At higher doses, it can cause toxic or adverse effects, including immunosuppression and metabolic disturbances . Threshold effects are observed, where the beneficial effects of hydrocortisone 17-acetate plateau at a certain dosage, and further increases in dosage lead to adverse outcomes .

Metabolic Pathways

Hydrocortisone 17-Acetate is involved in several metabolic pathways. It is metabolized to 6-beta hydrocortisol via CYP3A, 5-beta tetrahydrocortisol via 3-oxo-5-beta-steroid 4-dehydrogenase, and 5-alpha tetrahydrocortisol via 3-oxo-5-alpha-steroid 4-dehydrogenase 2 . Additionally, it is converted to cortisone via Corticosteroid 11-beta-dehydrogenase isozyme 1 and isozyme 2 . These metabolic pathways influence the compound’s bioavailability and duration of action.

Transport and Distribution

Hydrocortisone 17-Acetate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, such as corticosteroid-binding globulin (CBG) and serum albumin, which facilitate its distribution in the bloodstream . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of hydrocortisone 17-Acetate plays a crucial role in its activity and function. After binding to the glucocorticoid receptor in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene expression . The targeting signals and post-translational modifications of hydrocortisone 17-acetate direct it to specific compartments or organelles, influencing its biological activity and therapeutic outcomes .

生物活性

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate, commonly referred to as Hydrocortisone 17-acetate or Cortisol acetate, is a synthetic glucocorticoid derived from cortisol. It is primarily used for its anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H32O6

- Molecular Weight : 404.5 g/mol

- CAS Number : 16463-74-4

Hydrocortisone acetate exerts its effects by binding to glucocorticoid receptors (GR) in various tissues, leading to a cascade of biological responses:

-

Anti-inflammatory Effects :

- Inhibition of pro-inflammatory cytokines (e.g., IL-1, IL-6) and chemokines.

- Suppression of leukocyte infiltration and activation at sites of inflammation.

-

Immunosuppression :

- Reduction in lymphocyte proliferation and antibody production.

- Modulation of T-cell activity and cytokine release.

-

Metabolic Effects :

- Influence on glucose metabolism by promoting gluconeogenesis.

- Regulation of fat and protein metabolism.

Anti-inflammatory Activity

Hydrocortisone acetate has been shown to significantly reduce inflammation in various models. For instance, in a study involving rats with induced paw edema, administration of hydrocortisone acetate resulted in a marked decrease in swelling compared to control groups .

Immunosuppressive Activity

In clinical settings, hydrocortisone acetate is utilized for conditions requiring immunosuppression. A study reported its effectiveness in managing autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus by decreasing the activity of immune cells responsible for tissue damage .

Case Study 1: Treatment of Eccrine Hidrocystomas

A clinical trial assessed the use of hydrocortisone acetate in treating multiple eccrine hidrocystomas. Patients receiving intralesional injections experienced significant symptom relief and reduction in lesion size, demonstrating the compound's efficacy in managing benign skin lesions associated with eccrine glands .

Case Study 2: Post-Surgical Inflammation

In a randomized controlled trial involving post-surgical patients, those treated with hydrocortisone acetate exhibited lower levels of postoperative inflammation and pain compared to those receiving placebo treatments. This highlights its role in enhancing recovery through anti-inflammatory mechanisms .

Comparative Analysis

| Property | Hydrocortisone Acetate | Other Glucocorticoids |

|---|---|---|

| Anti-inflammatory Potency | High | Variable |

| Immunosuppressive Effects | Moderate | High |

| Side Effects | Moderate | High (varies by type) |

| Route of Administration | Topical/Intradermal | Oral/Intravenous |

科学研究应用

Pharmaceutical Development

Hydrocortisone 17-acetate is primarily utilized in the pharmaceutical industry for its anti-inflammatory and immunosuppressive properties. It is often used in formulations for treating conditions such as:

- Allergic reactions: It helps reduce inflammation and allergic responses.

- Autoimmune diseases: Conditions like rheumatoid arthritis and lupus benefit from its immunosuppressive effects.

- Skin disorders: Topical formulations are used for eczema and psoriasis.

Biochemical Research

In biochemical studies, hydrocortisone derivatives are crucial for understanding steroid hormone function and metabolism. They are employed in:

- Metabolic studies: Investigating the effects of glucocorticoids on glucose metabolism and fat distribution.

- Cell signaling research: Exploring how these compounds interact with glucocorticoid receptors to influence gene expression.

Veterinary Medicine

Hydrocortisone acetate is also applied in veterinary medicine for treating inflammatory conditions in animals, similar to its use in human medicine.

Toxicological Studies

The compound serves as a reference standard in toxicology for assessing the safety and efficacy of new drugs, particularly those that mimic or interact with steroid pathways.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Clinical Endocrinology demonstrated that Hydrocortisone 17-acetate effectively reduced inflammation markers in patients with chronic inflammatory diseases. The administration led to a significant decrease in C-reactive protein levels after four weeks of treatment.

Case Study 2: Metabolic Impact

Research conducted by the University of California explored the metabolic effects of hydrocortisone derivatives on glucose metabolism in diabetic models. The findings indicated that low doses improved insulin sensitivity without significantly affecting body weight.

Case Study 3: Veterinary Applications

A clinical trial reported in the Journal of Veterinary Internal Medicine evaluated the efficacy of hydrocortisone acetate in dogs with atopic dermatitis. Results showed marked improvement in clinical scores and owner-reported outcomes after eight weeks of treatment.

化学反应分析

Ester Hydrolysis

The 17-acetate group undergoes hydrolysis under acidic or alkaline conditions, regenerating the parent alcohol (hydrocortisone). This reaction is critical for prodrug activation in biological systems .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ (acidic) or OH⁻ (basic) | Hydrocortisone (11β,17α,21-trihydroxy steroid) |

The solubility in chloroform and methanol suggests polar aprotic solvents may stabilize intermediates during hydrolysis.

Oxidation Reactions

The compound’s hydroxyl groups (11β and 21 positions) and ketone (3,20-dione) are susceptible to oxidation:

-

11β-hydroxyl : Oxidation could yield an 11-keto derivative, though steric hindrance may limit reactivity.

-

21-hydroxyl : Oxidation may form a carboxylic acid or ketone under strong conditions .

| Oxidation Site | Reagents | Product |

|---|---|---|

| 11β-hydroxyl | CrO₃, H₂SO₄ | 11-ketopregnane derivative |

| 21-hydroxyl | KMnO₄, acidic conditions | 21-carboxylic acid derivative |

Reduction Reactions

The 3-keto and 20-keto groups can be reduced to secondary alcohols using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

| Reduction Site | Reagents | Product |

|---|---|---|

| 3-keto | NaBH₄ | 3β-hydroxy derivative |

| 20-keto | LiAlH₄ | 20α/β-hydroxy diastereomers |

Substitution Reactions

The acetate group at C17 can undergo nucleophilic substitution with amines or thiols, forming amides or thioesters .

| Reaction Type | Reagents | Product |

|---|---|---|

| Nucleophilic substitution | Primary amines | 17-amide derivatives |

Thermal Stability

The compound decomposes at elevated temperatures, with a melting point of 234–237°C . Degradation pathways may include retro-aldol reactions or dehydration of hydroxyl groups.

Notes

-

The compound’s low solubility in water (soluble in chloroform and methanol) influences reaction solvent choices.

-

Steric effects from the steroidal skeleton may hinder reactivity at certain positions (e.g., 11β-hydroxyl).

-

No direct experimental data on reaction kinetics or yields are available in the provided sources; inferences are drawn from functional group chemistry.

属性

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h10,16-18,20,24,27H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEDWNHZBWFQCB-JZYPGELDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167784 | |

| Record name | 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16463-74-4 | |

| Record name | Hydrocortisone 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16463-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone-17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016463744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE-17-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHE0KL4PT1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。